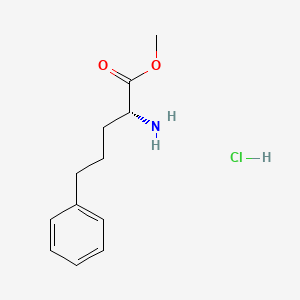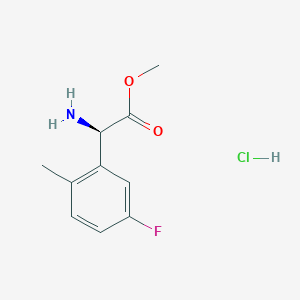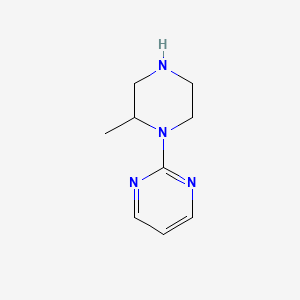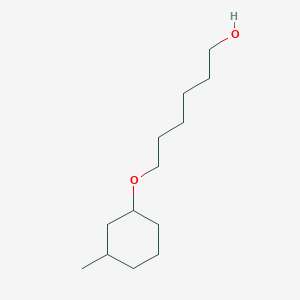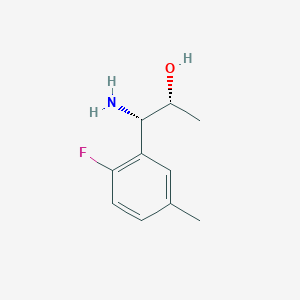
(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a fluorinated aromatic ring, and a secondary alcohol, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde.
Key Reactions:
Reaction Conditions: Typical conditions include mild temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow techniques to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, mild temperatures, and anhydrous conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like DMSO.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Binding: Investigated for its binding affinity to specific proteins.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways through enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with different biological activity.
1-Amino-1-(2-fluoro-5-methylphenyl)ethanol: A structurally similar compound with a primary alcohol instead of a secondary alcohol.
Uniqueness
Chirality: The specific (1S,2R) configuration imparts unique biological activity and selectivity.
Functional Groups: The combination of an amino group, fluorinated aromatic ring, and secondary alcohol makes it a versatile intermediate.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
Clé InChI |
XZZYIPXGLYJCAX-GMSGAONNSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)F)[C@@H]([C@@H](C)O)N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13041133.png)


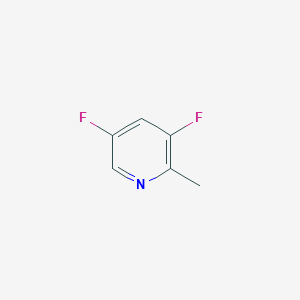
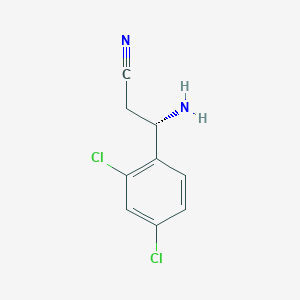
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
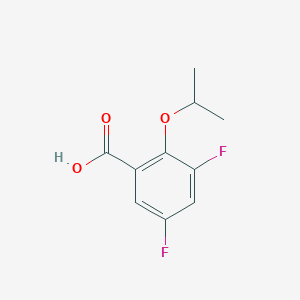
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
